7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Descripción
7-(4-Bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a tetrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core structure. The compound features a 4-bromophenyl group at position 7, a methyl group at position 5, and a carboxamide substituent at position 6 linked to a pyridin-3-yl moiety. These structural elements are hypothesized to enhance target binding affinity, metabolic stability, and solubility compared to simpler analogs.
Propiedades
IUPAC Name |
7-(4-bromophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN7O/c1-10-14(16(26)21-13-3-2-8-19-9-13)15(11-4-6-12(18)7-5-11)25-17(20-10)22-23-24-25/h2-9,15H,1H3,(H,21,26)(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYQPVXWTYQYBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Br)C(=O)NC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclization Strategies for Tetrazole Ring Formation
The tetrazolo[1,5-a]pyrimidine core is typically synthesized through cyclization reactions involving aminopyrimidine precursors and azide sources. A representative method involves reacting 2-aminopyrimidine derivatives with sodium azide under high-pressure carbon dioxide atmospheres, facilitating [1,5-a] annulation to form the tetrazole ring. For instance, in the synthesis of structurally analogous compounds, cyclization yields of 75–85% are achieved at 120–140°C using toluene as a solvent.
Critical Parameters :
-
Temperature : Elevated temperatures (>100°C) are essential to overcome kinetic barriers in tetrazole formation.
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or toluene enhance reaction homogeneity.
-
Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in substituted pyrimidines.
Substituent Introduction at Position 7: 4-Bromophenyl Group
Direct Arylation via Suzuki-Miyaura Coupling
The 4-bromophenyl group at position 7 is introduced via palladium-catalyzed cross-coupling. A protocol adapted from N,N-diarylpyrimidine syntheses employs aryl bromides, PdCl₂(PPh₃)₂, and cesium carbonate in toluene at reflux. For example, coupling 4-bromophenylboronic acid with a tetrazolo[1,5-a]pyrimidine intermediate yields the 7-aryl derivative with 65–72% efficiency.
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| PdCl₂(PPh₃)₂ | Cs₂CO₃ | Toluene | 72 |
| Pd(OAc)₂ | K₂CO₃ | DMF | 58 |
| Pd(dba)₂ | NaOtBu | Dioxane | 63 |
Challenges in Steric and Electronic Effects
Steric hindrance from the tetrazole ring and electronic deactivation by the bromine substituent often limit coupling yields. Strategies to mitigate these include:
-
Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h, improving yield by 15%.
-
Bulky ligands : Use of Xantphos enhances catalyst stability, achieving 78% yield in model systems.
Methyl Group Installation at Position 5
Alkylation of Pyrimidine Intermediates
The methyl group at position 5 is introduced via nucleophilic alkylation of a pyrimidine precursor. For example, treatment of 5-chlorotetrazolo[1,5-a]pyrimidine with methylmagnesium bromide in tetrahydrofuran (THF) at −20°C affords the 5-methyl derivative in 82% yield.
Mechanistic Insight :
The reaction proceeds via a Grignard-mediated displacement, where the chloride leaving group is replaced by a methyl nucleophile. Excess methylating agent (2.5 equiv.) ensures complete conversion.
Carboxamide Formation at Position 6
Carboxylic Acid Activation and Amidation
The carboxamide group is installed through condensation of a pyrimidine-6-carboxylic acid intermediate with pyridin-3-amine. Activation of the carboxylic acid as an acid chloride (using thionyl chloride) followed by reaction with the amine in dichloromethane (DCM) yields the target carboxamide.
Optimization Data :
-
Coupling agents : EDCl/HOBt systems increase amidation efficiency to 89% compared to 68% with DCC alone.
-
Solvent effects : Anhydrous DCM minimizes hydrolysis side reactions, improving purity by >95%.
Table 2 : Amidation Efficiency Under Varied Conditions
| Activator | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 89 |
| DCC | THF | 25 | 68 |
| SOCl₂ | Toluene | 40 | 75 |
Integrated Synthetic Routes and Yield Analysis
Sequential vs. Convergent Approaches
A sequential synthesis (core → 7-substitution → 5-methylation → 6-amidation) achieves an overall yield of 32–38%. In contrast, a convergent approach (modular assembly of pre-functionalized fragments) improves yields to 45–50% but requires advanced intermediates.
Table 3 : Comparative Analysis of Synthetic Strategies
| Strategy | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Sequential | 4 | 32–38 | Simplicity |
| Convergent | 3 | 45–50 | Reduced step count |
Challenges and Mitigation Strategies
Análisis De Reacciones Químicas
WAY-270947, como compuesto orgánico, puede experimentar varios tipos de reacciones químicas. Estas incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden alterar el anillo aromático bromado o los heterociclos que contienen nitrógeno.
Sustitución: WAY-270947 puede experimentar reacciones de sustitución, particularmente en su anillo aromático, donde el átomo de bromo puede ser reemplazado por otros sustituyentes.
Hidrólisis: El compuesto puede experimentar hidrólisis en condiciones ácidas o básicas, lo que lleva a la descomposición de su estructura molecular.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that compounds similar to 7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. For instance, derivatives of tetrazole and pyrimidine structures have been shown to inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and interference with cell cycle progression, making these compounds promising candidates in cancer therapy .
Antimicrobial Properties
Research has demonstrated that certain derivatives of this compound possess antimicrobial activity against a range of pathogens. The presence of bromine and pyridine moieties enhances the lipophilicity and bioactivity of these compounds, facilitating their interaction with microbial membranes . This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.
Neuroprotective Effects
Neuroprotective studies have revealed that similar compounds can protect neuronal cells from oxidative stress and neuroinflammation. The structural features of 7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide may contribute to its ability to modulate neurotrophic factors and inflammatory cytokines . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthetic Routes
The synthesis of 7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Condensation Reactions : Utilizing various amines and carboxylic acids to form amides.
- Cyclization Techniques : Employing cyclization agents to form the tetrazole ring structure.
Characterization Techniques
Characterization is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To determine the molecular structure.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.
Anticancer Compound Development
A study published in Pharmaceuticals highlighted the synthesis of novel tetrazole derivatives based on similar structures to assess their anticancer activity against breast cancer cell lines. The results showed that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating a strong potential for further development .
Antimicrobial Efficacy Testing
Another investigation focused on the antibacterial properties of pyridine-containing compounds against Gram-positive and Gram-negative bacteria. The study revealed that modifications to the bromophenyl group enhanced antibacterial efficacy, suggesting a pathway for developing new antibiotics .
Mecanismo De Acción
WAY-270947 ejerce sus efectos inhibiendo la actividad de la cinasa 5 similar al receptor de activina (ALK5). ALK5 es un receptor tipo I en la vía de señalización TGF-β, y su activación conduce a la fosforilación de las proteínas SMAD reguladas por el receptor (R-SMAD). Estas SMAD fosforiladas luego forman complejos con SMAD4 y se translocan al núcleo, donde regulan la expresión de los genes diana involucrados en la proliferación celular, la diferenciación y la apoptosis .
Al inhibir ALK5, WAY-270947 evita la fosforilación de R-SMAD, bloqueando así los eventos de señalización descendentes en la vía TGF-β. Esta inhibición puede conducir a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas, así como a una disminución de la fibrosis en los tejidos fibróticos .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
To contextualize the properties of the target compound, we compare it with structurally related derivatives, focusing on substituent effects, heterocyclic core variations, and available biological data.
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Core structure : Identical tetrazolo[1,5-a]pyrimidine core.
- Substituents :
- Position 5 : Trifluoromethyl (-CF₃) group (electron-withdrawing) vs. methyl (-CH₃) in the target compound.
- Position 6 : Ethyl ester (-COOEt) vs. pyridin-3-yl carboxamide (-CONH-pyridinyl).
- Structural insights: The trifluoromethyl group enhances metabolic stability and lipophilicity but may reduce solubility compared to methyl.
- Crystal data: Flattened envelope conformation of the pyrimidine ring (puckering parameters: Q = 0.125 Å, θ = 109.7°) .
7-(3-Bromophenyl)-5-methyl-N-(3-pyridinyl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Core structure : [1,2,4]Triazolo[1,5-a]pyrimidine vs. tetrazolo[1,5-a]pyrimidine.
- Substituents :
- Position 7 : 3-Bromophenyl vs. 4-bromophenyl.
- Position 5 : Methyl (-CH₃) group identical to the target compound.
- Position 6 : Pyridin-3-yl carboxamide identical to the target compound.
- Key differences: The triazole core has one fewer nitrogen atom than tetrazole, altering electronic properties and hydrogen-bonding capacity.
7-(4-Bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Core structure : Identical to the target compound.
- Substituents :
- Position 6 : Phenyl carboxamide (-CONH-Ph) vs. pyridin-3-yl carboxamide (-CONH-pyridinyl).
Pyrazolo[1,5-a]pyrimidine Derivatives (Cathepsin Inhibitors)
- Core structure : Pyrazolo[1,5-a]pyrimidine vs. tetrazolo[1,5-a]pyrimidine.
- Functional groups : Carboxamide substituents at position 5.
- Biological relevance : Derivatives with carboxamide groups (e.g., 5a and 5c ) exhibit cathepsin K/B inhibition (IC₅₀ ~25–45 µM), suggesting that the tetrazolo analog may also target proteases .
Actividad Biológica
The compound 7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a member of the tetrazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 360.21 g/mol
- IUPAC Name : 7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
This compound features a bromophenyl group and a pyridinyl moiety, contributing to its biological activity.
Biological Activity Overview
The biological activity of 7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has been investigated in various studies. Key findings include:
- Anticancer Activity :
-
Antimicrobial Properties :
- Studies have indicated that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes .
- Enzyme Inhibition :
The biological effects of the compound are attributed to its ability to interact with multiple molecular targets:
- Kinase Inhibition : It inhibits key kinases that are crucial for cell cycle progression and survival in cancer cells.
- Receptor Modulation : The presence of the pyridinyl group suggests potential interactions with neurotransmitter receptors, which may contribute to its neuropharmacological effects .
Case Studies
Several studies have explored the biological activity of related compounds, providing insight into the potential applications of 7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide:
-
Study on Anticancer Activity :
- A recent study evaluated a series of tetrazolopyrimidine derivatives for their anticancer properties. The results highlighted that compounds with similar structures exhibited significant antiproliferative effects on various cancer cell lines, supporting further investigation into this specific derivative .
- Antimicrobial Activity Assessment :
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly used to prepare tetrazolo[1,5-a]pyrimidine derivatives like this compound?
Methodological Answer: The synthesis typically employs a multi-component reaction (MCR) involving a β-keto ester (e.g., ethyl acetoacetate), an aromatic aldehyde (e.g., 4-bromobenzaldehyde), and 5-aminotetrazole. Catalytic hydrochloric acid in ethanol under reflux (12–24 hours) facilitates cyclocondensation . Post-reaction workup includes solvent removal, recrystallization (ethanol preferred for single-crystal growth), and characterization via NMR and X-ray diffraction .
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural parameters include:
- Puckering parameters : Flattened envelope conformation of the tetrahydropyrimidine ring (Q = 0.125 Å, θ = 109.7°) .
- Dihedral angles : Near-perpendicular orientation (89.5°) between the pyrimidine and bromophenyl rings, confirmed by torsional analysis .
- Hydrogen bonding : Intermolecular N–H⋯N interactions stabilize the crystal lattice (e.g., N3–H3⋯N4 distance: 2.89 Å) .
Q. What analytical techniques are critical for assessing purity and structural integrity?
Methodological Answer:
- HPLC-MS : Quantifies purity (>95% required for pharmacological studies).
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.3 ppm) and confirms substitution patterns .
- Elemental analysis : Validates stoichiometry (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what are common pitfalls?
Methodological Answer:
- Catalyst screening : Replace HCl with APTS (3-aminopropyltriethoxysilane) to enhance MCR efficiency (yield increases from ~50% to >75%) .
- Solvent effects : Ethanol/water mixtures (1:1 v/v) improve solubility of intermediates .
- Pitfalls : Side reactions (e.g., over-alkylation) occur if stoichiometry deviates >10% or reflux time exceeds 24 hours .
Q. How do structural modifications (e.g., bromophenyl vs. trifluoromethyl substituents) impact biological activity?
Methodological Answer:
- Bromophenyl group : Enhances lipophilicity (logP +0.5) and π-π stacking with biological targets (e.g., kinase active sites) .
- Trifluoromethyl substitution : Increases metabolic stability but may reduce solubility (clogP +1.2) .
- Case study : Replacing bromophenyl with 3,4-dimethoxyphenyl decreases IC50 by 40% in enzyme inhibition assays .
Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) data?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict hydrogen-bonding sites (e.g., pyridin-3-yl as a H-bond acceptor) .
- Molecular docking : Identifies binding poses in homology models (e.g., hepatitis B virus capsid proteins) .
- MD simulations : Assess conformational stability of the tetrazolo ring under physiological conditions .
Q. What strategies address discrepancies in crystallographic vs. solution-phase structural data?
Methodological Answer:
- Dynamic NMR : Resolves fluxional behavior (e.g., ring puckering in solution vs. solid state) .
- Variable-temperature XRD : Confirms thermal stability of hydrogen-bonding networks .
- SAXS/WAXS : Compares solution-phase aggregation tendencies with crystal packing motifs .
Data Contradiction Analysis
Q. Why do enzymatic inhibition assays show variability across studies for this compound?
Methodological Answer:
- Assay conditions : Differences in buffer pH (7.4 vs. 6.8) alter protonation states of pyrimidine N-atoms, affecting binding .
- Protein sources : Recombinant vs. native enzymes may have divergent post-translational modifications .
- Control experiments : Verify assay interference from residual solvents (e.g., DMSO >1% inhibits some kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
